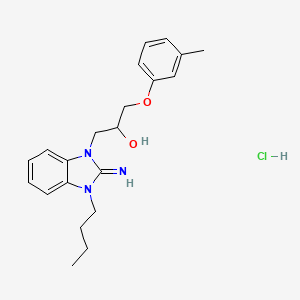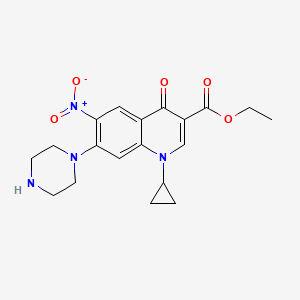![molecular formula C18H19N3O4S B4108772 N-[(4-methyl-3-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide](/img/structure/B4108772.png)
N-[(4-methyl-3-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide
Übersicht
Beschreibung
N-[(4-methyl-3-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an isopropoxy group, a nitrophenyl group, and a carbonothioyl group attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methyl-3-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the isopropoxy group: This can be achieved by reacting isopropanol with a suitable halide under basic conditions.
Introduction of the nitrophenyl group: This step involves nitration of a suitable aromatic compound, followed by coupling with an amine to form the nitrophenyl amine intermediate.
Formation of the carbonothioyl group: This can be done by reacting the nitrophenyl amine intermediate with a suitable thiocarbonyl reagent.
Coupling with benzamide: The final step involves coupling the intermediate with benzamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve the use of automated reactors and purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-methyl-3-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-[(4-methyl-3-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-[(4-methyl-3-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-methyl-N-{3-[(4-nitrophenyl)amino]propyl}benzamide
- 4-methyl-3-nitrophenyl isocyanate
Uniqueness
N-[(4-methyl-3-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
N-[(4-methyl-3-nitrophenyl)carbamothioyl]-3-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-11(2)25-15-6-4-5-13(9-15)17(22)20-18(26)19-14-8-7-12(3)16(10-14)21(23)24/h4-11H,1-3H3,(H2,19,20,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKMPXNPJFVAHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)OC(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-chloro-4-nitrophenyl)-1-[(3,4-dichlorophenyl)sulfonyl]-2-methylpiperazine](/img/structure/B4108697.png)
![2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-nitrophenyl)butanamide](/img/structure/B4108699.png)
![4-{3-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B4108718.png)


![1-(6-chloro-1,3-benzothiazol-2-yl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4108725.png)
![2-[4-[3-(ethoxymethyl)-4-methoxybenzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4108735.png)
![4-methoxy-N-[4-oxo-2-({2-oxo-2-[(tetrahydro-2-furanylmethyl)amino]ethyl}thio)-3(4H)-quinazolinyl]benzamide](/img/structure/B4108742.png)
![2-adamantyl[5-(4-benzoyl-1-piperazinyl)-2-nitrophenyl]amine](/img/structure/B4108758.png)
![N-[1]benzofuro[3,2-d]pyrimidin-4-ylphenylalanine](/img/structure/B4108771.png)
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B4108780.png)
![3-amino-6-oxo-2-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B4108787.png)
![2-({4-[(2-furylmethyl)amino]-2-quinazolinyl}amino)phenol hydrochloride](/img/structure/B4108795.png)
![1-[4-(4-nitrobenzoyl)piperazin-1-yl]-4-phenylphthalazine](/img/structure/B4108799.png)
